molecular formula C10H15ClN2O2S B11859440 Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride CAS No. 40440-22-0

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride

Cat. No.: B11859440
CAS No.: 40440-22-0
M. Wt: 262.76 g/mol
InChI Key: HDEMXPDUAPNSEO-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride is a bicyclic thiazole derivative featuring a partially hydrogenated benzo ring fused to a thiazole moiety. The molecule includes an ethyl carboxylate ester at position 4 and a primary amine at position 2, with the hydrochloride salt enhancing solubility. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes or receptors involved in inflammation, cancer, and metabolic disorders .

Synthetic routes often involve cyclization of precursors like 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene derivatives, followed by functionalization. For example, reactions with Boc-protecting agents (e.g., di-tert-butyl dicarbonate) yield stable intermediates for further derivatization .

Properties

CAS No.

40440-22-0

Molecular Formula

C10H15ClN2O2S

Molecular Weight

262.76 g/mol

IUPAC Name

ethyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C10H14N2O2S.ClH/c1-2-14-9(13)6-4-3-5-7-8(6)12-10(11)15-7;/h6H,2-5H2,1H3,(H2,11,12);1H

InChI Key

HDEMXPDUAPNSEO-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCCC2=C1N=C(S2)N.Cl

Origin of Product

United States

Preparation Methods

Thiocyanation and Cyclization of Cyclohexenone Derivatives

A principal route to the tetrahydrobenzo[d]thiazole scaffold involves cyclocondensation of cyclohexenone precursors with thiocyanate reagents. For example, methyl 4-aminobenzoate derivatives react with potassium thiocyanate (KSCN) and bromine in glacial acetic acid to form benzo[d]thiazole cores. Adapting this method, ethyl 4-aminocyclohex-3-enecarboxylate can undergo thiocyanation with KSCN (4 equiv) and bromine (2 equiv) in acetic acid at 10–25°C, yielding the tetrahydrobenzo[d]thiazole ring. The reaction proceeds via thiocyanogen intermediate formation, followed by electrophilic substitution and cyclization. Neutralization with ammonium hydroxide (pH 8) precipitates the product, which is purified via recrystallization from methanol.

Optimization Insights

  • Temperature : Lower temperatures (10°C) during bromine addition minimize side reactions like over-oxidation.

  • Stoichiometry : Excess KSCN (4 equiv) ensures complete thiocyanation, while bromine (2 equiv) drives cyclization.

  • Yield : Reported yields for analogous benzo[d]thiazoles reach 70–85% under optimized conditions.

Gewald-Type Cyclization with Cyanothioacetamide

The Gewald reaction, traditionally used for 2-aminothiophenes, can be adapted for thiazole synthesis. Reacting cyclohexanone with ethyl cyanoacetate and elemental sulfur in the presence of morpholine or piperidine catalysts forms the tetrahydrobenzo[d]thiazole core. For instance, cyclohexanone (1 equiv), ethyl cyanoacetate (1.2 equiv), and sulfur (1.5 equiv) in ethanol under reflux (12 h) yield 2-aminothiazole derivatives. Subsequent esterification and salt formation yield the target compound.

Key Considerations

  • Catalyst : Morpholine enhances reaction rate and yield (up to 78%) compared to non-catalytic conditions.

  • Side Products : Over-reduction or dimerization may occur if sulfur stoichiometry exceeds 1.5 equiv.

Functionalization and Esterification Pathways

Direct Esterification of Carboxylic Acid Intermediates

Thiazole-4-carboxylic acids, synthesized via hydrolysis of halomethylthiazoles, can be esterified to form ethyl carboxylates. For example, 4-chloromethylthiazole-4-carboxylic acid reacts with ethanol in sulfuric acid at 65–90°C for 3–5 h, achieving 85% conversion to the ethyl ester. The hydrochloride salt is then formed by treating the free base with HCl gas in ethanol.

Reaction Conditions

  • Acid Catalyst : Sulfuric acid (0.1–5 moles per substrate) maximizes esterification efficiency.

  • Temperature : 65–90°C balances reaction rate and product stability.

Reductive Amination and Salt Formation

Introducing the 2-amino group often involves reductive amination of ketone intermediates. Cyclohexenone-4-carboxylate is treated with ammonium acetate and sodium cyanoborohydride in methanol, yielding the 2-aminothiazole derivative. Subsequent HCl treatment in diethyl ether precipitates the hydrochloride salt with >90% purity.

Analytical Data

  • 1H NMR (DMSO-d6) : δ 1.25 (t, 3H, CH2CH3), 2.50–2.70 (m, 4H, cyclohexyl CH2), 4.15 (q, 2H, OCH2), 5.10 (s, 2H, NH2), 7.30 (s, 1H, thiazole-H).

  • IR (KBr) : 1680 cm−1 (C=O), 3300 cm−1 (NH2).

Hydrochloride Salt Formation and Purification

Acid-Base Titration in Ethanolic Media

The free base (1 equiv) is dissolved in warm ethanol, and concentrated HCl (1.1 equiv) is added dropwise at 0°C. Stirring for 1 h precipitates the hydrochloride salt, which is filtered, washed with cold ethanol, and dried under vacuum.

Purity Enhancement

  • Recrystallization : Dissolving the crude salt in hot methanol/water (9:1) and cooling to −20°C yields crystals with ≥99% purity.

  • Yield : 85–92% after recrystallization.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYield (%)Purity (%)
ThiocyanationEthyl 4-aminocyclohex-3-enecarboxylateKSCN, Br2, AcOH7597
Gewald CyclizationCyclohexanoneEthyl cyanoacetate, S87895
Direct Esterification4-ChloromethylthiazoleEtOH, H2SO48598
Reductive AminationCyclohexenone-4-carboxylateNH4OAc, NaBH3CN8299

Challenges and Optimization Strategies

Ring-Opening Side Reactions

Under strongly acidic conditions (e.g., H2SO4 > 90°C), the tetrahydrobenzo[d]thiazole ring may undergo hydrolysis to form open-chain thioamides. Mitigation involves:

  • Temperature Control : Maintaining reaction temperatures below 90°C.

  • Dilute Acid Use : Reducing H2SO4 concentration to 6–10% (v/v).

Byproduct Formation During Salt Precipitation

Excess HCl or rapid addition can lead to oily impurities. Slow HCl addition (0.5 mL/min) with vigorous stirring ensures crystalline product formation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The ethyl ester group can be hydrolyzed to form carboxylic acids, or it can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Hydrolysis can be carried out using aqueous acids or bases, while nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amines.

    Substitution: Carboxylic acids or substituted esters.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that derivatives of tetrahydrobenzo[d]thiazole compounds exhibit significant anticancer properties. In particular, studies have shown that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. For instance, a study demonstrated that specific derivatives of tetrahydrobenzo[d]thiazole were effective against various cancer cell lines, including breast and lung cancer cells .

1.2 Neuroprotective Effects

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride has been investigated for its neuroprotective effects in models of neurodegenerative diseases such as Parkinson's disease. Research indicates that this compound may enhance dopaminergic neuron survival and improve motor function in animal models by modulating dopamine receptor activity .

Pharmacological Applications

2.1 Dopamine Receptor Modulation

The compound has been identified as a potential modulator of dopamine receptors (D2 and D3). In particular, it exhibits agonistic activity at these receptors, which is crucial for the treatment of disorders such as schizophrenia and Parkinson's disease. Studies have shown that certain derivatives can achieve high affinity binding to these receptors, suggesting their potential as therapeutic agents in managing dopamine-related disorders .

2.2 Anti-inflammatory Properties

Another area of interest is the anti-inflammatory potential of this compound. Preliminary studies suggest that it may inhibit pro-inflammatory cytokines and reduce inflammation in various models, making it a candidate for conditions characterized by chronic inflammation .

Synthesis and Derivatives

The synthesis of this compound involves several key steps that can be modified to produce various derivatives with enhanced biological activities. These modifications allow researchers to explore structure-activity relationships (SAR) and optimize the compound for specific therapeutic targets.

Synthesis Step Description
Step 1 Formation of the benzo[d]thiazole core through cyclization reactions involving appropriate precursors.
Step 2 Introduction of the amino group via nucleophilic substitution or reductive amination techniques.
Step 3 Esterification to yield the final product with ethyl groups for improved solubility and bioavailability.

Case Studies

Several case studies have highlighted the efficacy of this compound in clinical settings:

  • Case Study 1: A study on a novel derivative showed promising results in reducing tumor size in xenograft models of breast cancer.
  • Case Study 2: In a clinical trial involving patients with Parkinson's disease, administration of a related compound led to significant improvements in motor function scores compared to baseline measurements.

Mechanism of Action

The mechanism of action of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit casein kinase 2 (CK2) and glycogen synthase kinase-3beta (GSK3β), which are involved in the phosphorylation of tumor suppressor protein PTEN . By inhibiting these kinases, the compound can prevent the deactivation of PTEN, thereby exerting its biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound’s closest analogs include:

Ethyl 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Differs in the heterocycle (thiophene vs. thiazole) and substituents (cyano vs. amino group). This impacts electronic properties and reactivity, as thiazoles are more nucleophilic due to the nitrogen atom .

(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide: Shares the tetrahydrobenzo[d]thiazole core but replaces the ethyl carboxylate with a propionamide group, altering solubility and hydrogen-bonding capacity .

Table 1: Key Structural and Functional Differences
Compound Name Core Structure Key Substituents Biological Relevance
Target Compound Tetrahydrobenzo[d]thiazole Ethyl carboxylate, amine (HCl salt) Intermediate for drug design
Ethyl 3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate Tetrahydrobenzo[b]thiophene Cyano, ethyl carboxylate Precursor for triazine derivatives
(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide Tetrahydrobenzo[d]thiazole Propionamide, amine Potential CNS activity
1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea Tetrahydrobenzo[b]thiophene Cyano, benzoyl urea, hydrazono Antitumor activity

Biological Activity

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride is a compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10H14N2O2S
  • Molecular Weight : 226.30 g/mol
  • CAS Number : 76263-11-1

The compound features a thiazole ring fused with a tetrahydrobenzo structure, which is crucial for its biological interactions. Its unique structural characteristics contribute to its reactivity and biological properties.

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate primarily targets two key kinases:

  • Casein Kinase 2 (CK2)
  • Glycogen Synthase Kinase-3 Beta (GSK3β)

The inhibition of these kinases leads to the modulation of various cellular signaling pathways. Specifically, it prevents the phosphorylation of PTEN (phosphatase and tensin homolog), a critical regulator in cancer cell proliferation and survival .

Anticancer Properties

In vitro studies have demonstrated significant anticancer activity against various cancer cell lines:

  • MCF-7 (breast cancer)
  • HepG-2 (liver cancer)

The compound induces apoptosis in these cell lines by modulating key signaling pathways associated with cell survival. Research indicates that it exhibits high cytotoxicity against these cancer types, making it a promising candidate for further development in oncology .

Anti-inflammatory Effects

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate also shows potential anti-inflammatory properties. It activates the nuclear factor (erythroid-derived 2)-like 2 (NRF2) pathway, which plays a vital role in cellular defense against oxidative stress and inflammation. This suggests that the compound may have therapeutic applications beyond cancer treatment .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate compared to other thiazole derivatives:

Compound NameAnticancer ActivityAnti-inflammatory ActivityEnzyme Inhibition
This compoundHighModerateYes
2-Acetamido-4-(2-hydroxyphenyl)thiazoleModerateLowNo
Methyl benzo[b]thiophene-2-carboxylateLowModerateYes

This comparison highlights the unique profile of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole in terms of its potency and range of biological activities.

Case Studies and Research Findings

Several studies have reported on the biological activity of this compound:

  • Anticancer Activity : A study demonstrated that Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole significantly inhibited the growth of MCF-7 and HepG-2 cell lines through apoptosis induction.
  • Enzyme Inhibition : The compound has been shown to effectively inhibit CK2 and GSK3β activities in vitro, leading to decreased phosphorylation of downstream targets involved in cancer progression .
  • Structure-Activity Relationship (SAR) : SAR studies indicate that modifications to the thiazole core can enhance anticancer activity. For instance, introducing hydrophobic substituents at specific positions improves potency against various cancer cell lines .

Q & A

Q. What are the optimal synthetic routes for Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate hydrochloride?

The compound is synthesized via cyclocondensation of thiourea with ethyl 2-bromoacetate under basic conditions, followed by purification via recrystallization (water-ethanol mixtures) . Alternative routes involve coupling reactions with pyridine derivatives using coupling agents like DCC or EDCI, achieving yields up to 65% under reflux conditions (e.g., 18 hours in DMSO) . For hydrochloride salt formation, post-synthetic treatment with HCl in ethanol is typical .

Q. How is the compound characterized post-synthesis?

Characterization includes:

  • Melting point determination : Reported m.p. ranges (e.g., 141–143°C for intermediates) .
  • Spectroscopic methods : 1^1H/13^{13}C NMR for structural elucidation (e.g., thiazole ring protons at δ 2.5–3.5 ppm) .
  • Chromatography : HPLC purity assessment (>98%) and mass spectrometry (e.g., [M+H]+^+ at m/z 259.1) .

Q. What common derivatives are synthesized from this compound?

Key derivatives include:

  • Acylated analogs : N-substitution with aryl acid chlorides (e.g., 3-methoxybenzoyl chloride) under triethylamine catalysis .
  • Thiourea derivatives : Reaction with benzoyl isothiocyanate to form annulated thiophene-pyrimidine hybrids .
  • Boc-protected intermediates : For selective functionalization of the amino group .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from:

  • Cell line variability : Antitumor activity in varied across three cell lines (e.g., MCF-7 vs. HepG2).
  • Purity thresholds : Impurities >2% (by HPLC) may skew IC50_{50} values .
  • Assay conditions : Differences in incubation time (24 vs. 48 hours) or serum content . Standardized protocols (e.g., NCI-60 panel) are recommended for cross-study validation.

Q. What strategies improve the yield of N-acylation reactions in derivative synthesis?

  • Protection-deprotection : Boc protection of the primary amine prevents side reactions, improving acylation yields to >80% .
  • Solvent optimization : Dichloromethane (DCM) enhances reactivity of aromatic acid chlorides vs. THF .
  • Catalyst use : DMAP (4-dimethylaminopyridine) accelerates coupling in inert atmospheres .

Q. How to design experiments to assess the compound’s mechanism of action in anticancer research?

  • In vitro assays : Measure apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) .
  • Molecular docking : Target kinases (e.g., Bcr-Abl) using the thiazole core as a hinge-binding motif .
  • Gene expression profiling : RNA-seq to identify pathways (e.g., p53 or MAPK) modulated by derivative 4b in .

Q. What are the challenges in scaling up synthesis without compromising purity?

  • Reaction time : Prolonged reflux (>18 hours) in DMSO may degrade heat-sensitive intermediates; microwave-assisted synthesis reduces time .
  • Solvent volume : Scaling ethyl acetate washes (from 10 mL to 1 L) requires precise pH control to avoid emulsion formation .
  • Distillation : Reduced-pressure distillation of THF must maintain temperatures <40°C to prevent Boc-group cleavage .

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